6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
Overview
Description
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-b]pyridazines . These compounds are known for their broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines has been a subject of research in recent years. The most effective protocols for the synthesis of these compounds are metal-free direct synthesis methods . These methods are eco-friendly and have been developed in the past decade . They have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride can be determined using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures can be determined based on density functional theory (DFT) calculations . The results from these calculations are consistent with X-ray diffraction data .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride has been synthesized and explored for its central nervous system activity. These compounds were examined for their ability to displace [3H]diazepam from rat brain membranes, revealing insights into their chemical interaction with brain receptors (Barlin, Davies, Davis, & Harrison, 1994).
Pharmacological Evaluation
- Another study focused on the synthesis of various derivatives of this compound, assessing their ability to displace [3H]diazepam bound to rat brain plasma membranes. The findings shed light on the pharmacological potential of these derivatives (Barlin, Davies, & Ngu, 1988).
Chemical Interactions and Receptor Binding
- Further investigations into the chemical structure and interactions of these compounds with central nervous system receptors were conducted, revealing nuances in their binding capabilities and chemical reactions (Barlin, Davies, Harrison, Jacobsen, & Willis, 1994).
Molecular Modifications and Effects
- Additional studies have focused on variations of the molecular structure, exploring how changes in the molecule affect its interaction with brain receptors and overall chemical behavior (Barlin, 1986).
Future Directions
The future directions for the research and development of 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride and similar compounds involve the development of more eco-friendly synthesis methods . There is also a strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine due to their diverse biological activities and pharmacological properties .
properties
IUPAC Name |
6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c1-12-7-4-9-6-3-2-5(8)10-11(6)7;/h2-3,7H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIVHKMCJYGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN=C2N1N=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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